molecular formula C17H23BO3 B1412457 (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole CAS No. 1258238-86-6

(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Cat. No.: B1412457
CAS No.: 1258238-86-6
M. Wt: 286.2 g/mol
InChI Key: CJEDQOKLVJUDJG-RMIITELYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole belongs to a class of bicyclic boronate esters characterized by a rigid methanobenzo-dioxaborole core. These compounds are widely utilized in organic synthesis, particularly as chiral auxiliaries or intermediates in asymmetric catalysis and medicinal chemistry. The 4-methoxyphenyl substituent at the boron center confers distinct electronic and steric properties, influencing reactivity and applications in cross-coupling reactions.

Properties

IUPAC Name

(1S,2S,6R,8S)-4-(4-methoxyphenyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)11-9-14(16)17(3)15(10-11)20-18(21-17)12-5-7-13(19-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3/t11-,14-,15+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEDQOKLVJUDJG-RMIITELYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves several steps:

    Formation of the Dioxaborole Ring: The initial step often involves the reaction of a boronic acid derivative with a diol to form the dioxaborole ring. This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a methoxyphenyl boronic acid is coupled with a halogenated precursor of the dioxaborole ring.

    Final Cyclization and Purification: The final step involves cyclization to form the hexahydro structure, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification Techniques: Using advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the dioxaborole ring or the methoxyphenyl group, potentially yielding alcohols or other reduced forms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the boron atom.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Palladium-based catalysts are often employed in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Drug Discovery

Dioxaboroles have gained attention in medicinal chemistry due to their ability to interact with biological macromolecules. Recent studies have indicated that derivatives of dioxaboroles can exhibit significant antimicrobial properties. For example, a study demonstrated that boron derivatives showed effectiveness against biofilms associated with Escherichia coli and Pseudomonas aeruginosa, suggesting their potential as antimicrobial agents in treating infections resistant to conventional antibiotics .

Case Study: Antimicrobial Activity
A novel hybrid compound synthesized from quercetin and boronic acid demonstrated substantial antioxidant activity and effective inhibition of cholinesterase enzymes. The study highlighted the potential of these compounds in addressing antimicrobial resistance and enzyme-related disorders .

Synthetic Chemistry

The compound has been utilized in photochemical reactions, particularly in [2 + 2] cycloadditions. This method allows for the formation of complex cyclobutanes that are otherwise difficult to synthesize. The optimized conditions for these reactions have shown high yields and functional group tolerance, making them valuable for synthesizing heterocycles relevant to pharmaceutical applications .

Table 1: Summary of Cycloaddition Reactions Using Dioxaboroles

Reaction TypeSubstrate TypeYield (%)Notes
[2 + 2] CycloadditionAcyclic alkenesUp to 90Effective with unactivated alkenes
Cyclobutyl DiolsVarious alkenesHighEasily transformed products
Heterocycle SynthesisActivated substratesVariableUseful for drug discovery

Material Science

Dioxaboroles have been explored for their optical sensing capabilities. Studies indicate that bis(dioxaborole) compounds can serve as sensors for Lewis acids due to their unique electronic properties when interacting with various chemical environments . This application is particularly relevant in environmental monitoring and analytical chemistry.

Case Study: Optical Sensing
Research has shown that dioxaborole compounds can be effectively used in optical sensors for detecting Lewis acids. The sensitivity and specificity of these sensors make them suitable for applications in environmental analysis and safety monitoring .

Mechanism of Action

The mechanism by which (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their substituents:

Compound Name (Substituent) Molecular Formula Molecular Weight CAS Number Key Features
Target: 4-Methoxyphenyl C₁₉H₂₅BO₃ 312.21* Not provided Electron-rich aryl group
2-Butyl () C₁₄H₂₅BO₂ 236.16 85167-10-8 Alkyl substituent, lower polarity
2-Isobutyl () C₁₄H₂₅BO₂ 236.16 84110-34-9 Branched alkyl, steric hindrance
2-(4-Bromobutyl) () C₁₄H₂₄BBrO₂ 315.05 165881-36-7 Bromine for cross-coupling
2-Phenyl () C₁₆H₂₁BO₂ 256.14 Not provided Aromatic, planar geometry
2-Ethyl () C₁₂H₂₁BO₂ 208.1 98541-37-8 Small alkyl, higher volatility

*Calculated based on substituent addition to the core structure.

Key Observations:
  • Electronic Effects : The 4-methoxyphenyl group in the target compound is electron-donating, enhancing boron’s electrophilicity compared to alkyl or bromoalkyl analogs. This property is critical in Suzuki-Miyaura couplings, where electron-rich aryl boronates exhibit higher reactivity .

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, the phenyl analog () crystallizes in an orthorhombic system (space group P2₁2₁2₁), suggesting high rigidity. A related quinazolinone boronate () melts at 228–230°C, indicating aromatic substituents may elevate melting points compared to alkylated analogs .
  • Solubility: The methoxy group in the target compound likely improves solubility in polar solvents (e.g., methanol or THF) relative to purely aliphatic derivatives (e.g., butyl or isobutyl) .

Stability and Handling

  • Storage : Isobutyl and bromobutyl derivatives require inert atmospheres and sub-zero storage (), whereas the phenyl analog () may be more stable at ambient conditions due to crystalline packing .
  • Hazards : Isobutyl and bromobutyl compounds carry warnings for toxicity (H302: harmful if swallowed) and irritancy (H315, H319), whereas aromatic analogs like the target compound may present fewer acute hazards .

Biological Activity

The compound (3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole , with CAS number 1258238-86-6 , is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C17_{17}H23_{23}BO3_{3}
  • Molecular Weight : 286.1737 g/mol
  • SMILES Notation : COc1ccc(cc1)B1O[C@@H]2C@@(C)[C@@H]1CC@HC1(C)C

The compound features a complex structure with multiple stereocenters and a methoxyphenyl group that may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular:

  • Mechanism of Action : The compound may inhibit proteasome activity similar to bortezomib (Velcade), a known proteasome inhibitor used in cancer therapy.
  • Case Studies :
    • A study demonstrated that related dioxaborole compounds induced apoptosis in multiple myeloma cell lines through proteasome inhibition .
    • Another investigation revealed that these compounds could reduce tumor growth in xenograft models of breast cancer .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial activity. Preliminary studies have shown:

  • Inhibition of Bacterial Growth : Compounds with similar dioxaborole frameworks have been tested against various bacterial strains and exhibited notable inhibition zones in agar diffusion tests .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Neuroprotective Effects

Emerging research suggests that the compound may also possess neuroprotective properties:

  • Neuroprotection Mechanism : It is hypothesized that the compound can modulate signaling pathways involved in neuroinflammation and oxidative stress .
  • Research Findings : In vitro studies showed reduced neuronal cell death in models of oxidative stress when treated with dioxaborole derivatives .

Data Tables

PropertyValue
Molecular FormulaC17_{17}H23_{23}BO3_{3}
Molecular Weight286.1737 g/mol
CAS Number1258238-86-6
Anticancer IC500.5 µM (example value)
Antimicrobial Minimum Inhibitory Concentration (MIC)32 µg/mL (example value)

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting boronic acid precursors with diols under acidic conditions. For example, a 56% yield was achieved using flash column chromatography (Hex/EtOAc, 25:1) to purify the product, as confirmed by 1H^1H and 13C^{13}C NMR spectral data matching literature values . Alternative routes include coupling reactions with TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in anhydrous DCM/DMF at 0°C, followed by purification via FCC (flash column chromatography) with yields ranging from 45% to 50% .

Basic: How is the stereochemical configuration confirmed?

Single-crystal X-ray diffraction is the gold standard. The compound crystallizes in the orthorhombic space group P212121P2_12_12_1, with unit cell parameters a=8.4974A˚,b=11.8566A˚,c=13.9580A˚a = 8.4974 \, \text{Å}, b = 11.8566 \, \text{Å}, c = 13.9580 \, \text{Å}. The displacement ellipsoids and bond angles (e.g., B–O bonds at 1.5239–1.5727 Å) confirm the stereochemistry . NMR data, such as 1H^1H coupling constants (e.g., J=8.8HzJ = 8.8 \, \text{Hz} for axial protons), further validate the rigid bicyclic structure .

Basic: What spectroscopic techniques confirm its structure?

Key techniques include:

  • 1H^1H NMR : Peaks at δ\delta 7.85 (d, J=6.6HzJ = 6.6 \, \text{Hz}) for aromatic protons and δ\delta 0.91 (s) for methyl groups .
  • 13C^{13}C NMR : Signals at δ\delta 134.91 (aromatic C–B) and δ\delta 28.84 (quaternary methyl) .
  • X-ray crystallography : Confirms bond lengths (e.g., C–B = 1.56 Å) and dihedral angles (e.g., 108.24° for the dioxaborole ring) .

Advanced: How does the boron-containing core influence reactivity?

The dioxaborole ring stabilizes the boron atom via chelation, enhancing its electrophilicity in Suzuki-Miyaura cross-coupling reactions. The rigid bicyclic structure also reduces steric hindrance, enabling selective functionalization at the 4-methoxyphenyl group. Computational studies suggest the boron atom’s empty p-orbital facilitates nucleophilic attacks, critical for forming boronic acid intermediates in protease inhibitors .

Advanced: What synthetic challenges arise, and how are they resolved?

Common issues include:

  • Low yields : Optimize solvent polarity (e.g., DCM/THF mixtures) and catalyst loading (e.g., Pd(PPh3_3)2_2Cl2_2) .
  • Byproduct formation : Use scavengers like NH4_4OAc or adjust reaction pH to suppress side reactions .
  • Purification : Employ gradient FCC (Hex/EtOAc from 25:1 to 8:2) to separate stereoisomers .

Advanced: How is this compound used in protease inhibitor design?

It serves as a boronic acid precursor in covalent enzyme inhibitors. For example, coupling with (R)-boroPro-pinanediol forms transition-state analogs that inhibit the Plasmodium falciparum proteasome (IC50=12nMIC_{50} = 12 \, \text{nM}) . The stereochemistry ensures precise binding to catalytic serine residues, validated via 1H^1H-15N^{15}N HSQC NMR and X-ray co-crystallography .

Advanced: What computational methods aid derivative design?

Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like fibroblast activation protein-α (FAP). QM/MM calculations optimize boron–oxygen bond angles for transition-state mimicry. High-throughput virtual screening (HTVS) identifies derivatives with improved selectivity .

Basic: How are impurities identified and removed?

  • TLC/HPLC : Monitor reaction progress (Rf_f = 0.43 in Hex/EtOAc) .
  • NMR : Detect residual solvents (e.g., DMF) or unreacted starting materials.
  • Recrystallization : Use Et2_2O/hexane mixtures to isolate pure crystals .

Advanced: How does stereochemistry impact biological activity?

The (3aS,4S,6S,7aR) configuration ensures optimal spatial alignment with enzyme active sites. For example, reversing the stereochemistry at C4 reduces inhibitory potency against the dengue virus protease by >100-fold. Enantiomeric purity (>99% ee) is verified via chiral HPLC (Chiralpak IA column) .

Advanced: What advancements exist in high-throughput synthesis?

Flow chemistry setups (Omura-Sharma-Swern oxidation) enable continuous production with >90% conversion. DOE (Design of Experiments) optimizes parameters like temperature (0°C to 25°C) and residence time (5–30 min). Automated liquid handlers (e.g., Chemspeed SWING) reduce human error in FCC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6S,7aR)-2-(4-Methoxyphenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.